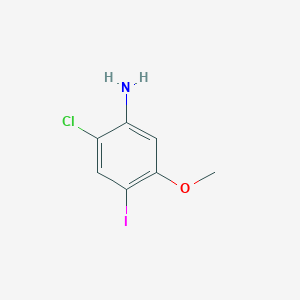

2-Chloro-4-iodo-5-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodo-5-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOYJFCDMDEBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288904 | |

| Record name | 2-Chloro-4-iodo-5-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285695-15-9 | |

| Record name | 2-Chloro-4-iodo-5-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1285695-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-iodo-5-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Iodo 5 Methoxyaniline

Established Synthetic Routes and Precursor Chemistry

The traditional synthesis of 2-Chloro-4-iodo-5-methoxyaniline often relies on a multi-step approach involving the strategic introduction of substituents onto a pre-existing aniline (B41778) or benzene (B151609) ring. The success of these syntheses hinges on the careful control of regioselectivity, which is governed by the directing effects of the substituents already present on the aromatic ring.

Strategies Utilizing 2-Methoxyaniline Derivatives

One common starting point for the synthesis of this compound is 2-methoxyaniline, also known as o-anisidine. echemi.commatrix-fine-chemicals.comwikipedia.org The methoxy (B1213986) group is an ortho-, para-director, meaning it activates these positions for electrophilic substitution. The amino group is also a strong activating and ortho-, para-directing group. This directing influence is fundamental to the regioselective introduction of the chloro and iodo substituents. The synthesis often begins with the protection of the highly reactive amino group to modulate its directing strength and prevent unwanted side reactions.

Regioselective Halogenation Approaches (Chlorination and Iodination)

The introduction of chlorine and iodine onto the methoxyaniline scaffold requires precise control to achieve the desired 2-chloro-4-iodo substitution pattern. Electrophilic aromatic substitution is the primary method for these transformations. youtube.com

Chlorination: The chlorination of an aniline derivative must be carefully managed to avoid over-halogenation and to direct the chlorine atom to the desired position. The presence of the activating methoxy and amino groups makes the ring highly susceptible to electrophilic attack. nih.gov Reagents such as thionyl chloride can be employed for the ortho-chlorination of N,N-dialkylaniline N-oxides, offering a degree of regiocontrol. nih.gov

Iodination: Direct iodination of aromatic compounds can be challenging due to the lower reactivity of iodine compared to other halogens. thieme-connect.de However, various reagents and methods have been developed to facilitate this reaction. These include the use of iodine in the presence of an oxidizing agent or the use of iodine monochloride. nih.gov The regioselectivity of iodination is influenced by the directing effects of the existing substituents. For instance, in chlorinated anilines, the position of iodination can be directed by the existing chlorine and amino groups. nih.govnih.gov Silver salts like silver sulfate (B86663) (Ag₂SO₄) and silver hexafluoroantimonate (AgSbF₆) in combination with iodine have been shown to be effective for the regioselective iodination of chlorinated aromatic compounds. nih.govuky.edu

Sequential Introduction of Amino and Methoxy Groups

An alternative strategy involves the sequential introduction of the amino and methoxy groups onto a benzene ring that has been pre-halogenated. This approach can offer a different level of regiocontrol. For example, starting with a dihalogenated benzene derivative, a methoxy group can be introduced via nucleophilic aromatic substitution, followed by the introduction of an amino group, often through nitration and subsequent reduction. The order of these steps is crucial for achieving the final desired product.

Novel and Modified Synthetic Protocols

Palladium-Catalyzed Amination Techniques

Diazotization-Iodination Pathways (e.g., Sandmeyer Reaction Variations)

The Sandmeyer reaction is a classic and versatile method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. numberanalytics.comwikipedia.org This pathway is particularly relevant for the synthesis of this compound.

The process begins with the diazotization of a primary aromatic amine, such as 2-chloro-5-methoxyaniline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgwikipedia.org This intermediate is then treated with a source of iodide, typically potassium iodide (KI), to replace the diazonium group with iodine. thieme-connect.deorganic-chemistry.org

Recent advancements have focused on developing one-pot procedures for diazotization-iodination, which are more efficient and environmentally friendly. thieme-connect.de These methods often use alternative acid sources, such as sulfonic acid-based cation-exchange resins, and can be performed under milder conditions, sometimes even in water or solvent-free systems. researchgate.netresearchgate.net These variations of the Sandmeyer reaction offer a reliable and high-yielding route to aryl iodides from the corresponding anilines. nih.gov A patent describes a preparation method for a similar compound, 2-chloro-4-iodo-5-methylpyridine (B598715), which involves diazotization and iodination steps. google.com

Below is a table summarizing the key reactions involved in the synthesis of this compound:

| Reaction Type | Starting Material Example | Reagents | Product | Reference(s) |

| Chlorination | 2-Methoxyaniline | Thionyl chloride (for N-oxide derivative) | 2-Chloro-5-methoxyaniline derivative | nih.gov |

| Iodination | 2-Chloro-5-methoxyaniline | Iodine, Silver Salt (e.g., Ag₂SO₄) | This compound | nih.govuky.edu |

| Diazotization-Iodination | 2-Chloro-5-methoxyaniline | 1. NaNO₂, H⁺2. KI | This compound | thieme-connect.deorganic-chemistry.org |

Multi-Component and Cascade Reaction Strategies

Modern organic synthesis increasingly favors methodologies that enhance efficiency by reducing the number of separate operations. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, epitomize this principle of step and atom economy. nih.gov Similarly, cascade reactions, which involve a sequence of intramolecular transformations, allow for the rapid construction of complex molecular architectures from simple precursors.

While a specific, documented multi-component reaction for the direct synthesis of this compound is not prevalent in the literature, the principles of MCRs offer a conceptual framework for its potential assembly. Such a strategy would theoretically involve the convergent combination of building blocks that could establish the substituted benzene ring in a single pot. For instance, a hypothetical MCR could be designed to bring together fragments representing the aniline core, the methoxy group, and the halogen substituents. The advantages of such an approach would include reduced waste, lower solvent consumption, and decreased purification efforts compared to traditional linear syntheses. nih.gov

Cascade reactions could also be envisioned, potentially starting from a simpler, strategically functionalized precursor that undergoes a series of controlled intramolecular events to install the required substituents. The development of such elegant and efficient reaction pathways remains a significant goal in synthetic chemistry.

Optimization of Synthetic Reaction Conditions and Efficiency

The synthesis of halogenated anilines often involves a multi-step sequence where catalysis and reagent choice are critical at each stage. For a molecule like this compound, a plausible synthetic route involves the functionalization of a simpler aniline or nitrobenzene (B124822) precursor.

Catalysis:

Reduction of Nitro Group: A common strategy involves the reduction of a corresponding nitro-compound, such as 1-chloro-5-iodo-2-methoxy-4-nitrobenzene. Catalytic hydrogenation is a clean and efficient method for this transformation. A modified platinum-on-carbon catalyst has been shown to be effective for the reduction of the related 4-chloro-2,5-dimethoxynitrobenzene, a process carried out at elevated temperatures (80° to 110° C) and pressures. google.com

Cross-Coupling Reactions: Palladium (Pd) or Nickel (Ni)-catalyzed cross-coupling reactions are instrumental in forming C-C or C-heteroatom bonds. researchgate.net While not directly forming the target compound, these catalytic systems are crucial for synthesizing complex precursors. For instance, a palladium-catalyzed cyclization has been identified as a key step in forming an indole (B1671886) core from a related N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline intermediate. google.com

Reagent Selection:

Iodination: The introduction of the iodine atom can be achieved through diazotization of an amino group, followed by reaction with an iodide salt. A typical procedure involves using sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with sodium iodide or potassium iodide. google.com

Reduction: Besides catalytic hydrogenation, chemical reduction is an alternative. Reagents such as iron powder in acetic acid or hydrochloric acid are effective for converting nitro groups to anilines. google.com

Protecting Groups: In multi-step syntheses, it is often necessary to protect reactive functional groups. For example, an amine group can be protected with a tosyl group to prevent unwanted side reactions during subsequent synthetic steps. acs.org

The following table summarizes selected reagents and catalysts used in analogous syntheses, which could be adapted for the preparation of this compound.

| Reaction Step | Reagent/Catalyst | Purpose | Reference |

| Nitration | Sulfuric Acid / Nitric Acid | Introduction of a nitro group onto an aromatic ring. | google.com |

| Nitro Reduction | Iron Powder / Acetic Acid | Chemical reduction of a nitro group to an amine. | google.com |

| Nitro Reduction | Platinum-on-Carbon (Pt/C) | Catalytic hydrogenation of a nitro group. | google.com |

| Diazotization | Sodium Nitrite / Sulfuric Acid | Conversion of an amino group to a diazonium salt for subsequent iodination. | google.com |

| Iodination | Sodium Iodide / Potassium Iodide | Introduction of an iodine atom via a Sandmeyer-type reaction. | google.com |

| Protection | Tosyl Chloride (TsCl) / Pyridine | Protection of an amine functionality. | acs.org |

The choice of solvent is not merely an inert medium but can significantly influence reaction rates, yields, and even the course of a reaction. The solubility of reactants, intermediates, and catalysts, as well as the stabilization of transition states, are all affected by the solvent system.

In the synthesis of related chloro-iodo-aniline derivatives, a variety of solvents are employed depending on the specific transformation:

Aromatic Solvents: For catalytic reductions, aromatic solvents such as toluene (B28343) or xylene are often used. google.com

Protic Solvents: Mixtures of alcohols and water (e.g., methanol-water or ethanol-water) are commonly used in reduction reactions, although the solubility of organic substrates can be a limiting factor. researchgate.net Acetic acid can serve as both a solvent and a reagent, for instance in reductions using iron powder. google.com

Aprotic Solvents: Dichloromethane (CH2Cl2) is a common solvent for reactions such as the protection of amines. acs.org Pyridine can also be used as a solvent, particularly in reactions where it also acts as a base. acs.org For diazotization and subsequent iodination reactions, an aqueous environment, sometimes with a co-solvent like acetone, is typical. google.com

Controlling the reaction environment also extends to temperature. Diazotization reactions, for example, are typically carried out at low temperatures (e.g., -10 °C to 0 °C) to ensure the stability of the diazonium salt intermediate. google.com In contrast, catalytic hydrogenations may require elevated temperatures and pressures to proceed efficiently. google.com

The transition of a synthetic route from a laboratory research scale to industrial application introduces a new set of challenges. A scalable process must be cost-effective, safe, robust, and provide consistent yield and purity. google.com

Key factors for the scalable synthesis of this compound include:

Process Simplicity: Routes with fewer steps and simpler workup procedures are preferred. Methods that avoid complex chromatographic purification are highly desirable for large-scale production. google.commdpi.com

Cost of Materials: The use of inexpensive and readily available starting materials and reagents is crucial for economic viability. google.com

Safety and Environmental Impact: Processes that use less hazardous reagents and solvents are favored. For example, replacing older reduction methods that produce large amounts of iron sludge with catalytic hydrogenation is a move toward cleaner production. researchgate.net

Reaction Conditions: Extreme temperatures or pressures can increase equipment costs and operational complexity. However, optimized conditions, such as the use of elevated temperature and pressure in catalytic reductions, can lead to efficient industrial processes. google.com

The development of a synthetic route that is "suitable for industrial mass production" often involves a trade-off between the elegance of a novel reaction and the practicality of its implementation on a large scale. google.com For a compound like this compound, a robust, multi-step linear synthesis using well-established and optimized reactions often proves more practical for industrial applications than a more novel but less reliable cascade or multi-component strategy. google.com

Chemical Reactivity and Transformation Studies of 2 Chloro 4 Iodo 5 Methoxyaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Core

The aniline core of 2-Chloro-4-iodo-5-methoxyaniline is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino and methoxy (B1213986) groups. byjus.com These groups increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to themselves. byjus.com However, the reactivity and regioselectivity of such reactions are also influenced by the electron-withdrawing inductive effects of the chloro and iodo substituents.

Further Halogenation Reactivity

Further halogenation of this compound would likely proceed at the remaining vacant position on the aromatic ring, which is ortho to the amino group and meta to the methoxy group. The amino group is a powerful activating group and strongly directs incoming electrophiles to its ortho and para positions. byjus.com Given that the para position is already occupied by the iodo group, and one ortho position is blocked by the chloro group, the remaining ortho position is the most probable site for further halogenation.

The high reactivity of the aniline ring often leads to polysubstitution. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To achieve monosubstitution, the reactivity of the amino group is often tempered by converting it to an amide via acylation. This strategy could be employed for the controlled halogenation of this compound.

Nitration and Acylation Pathways

Nitration of anilines is complex due to the basicity of the amino group, which can be protonated in the acidic conditions of the nitration reaction mixture (a mixture of concentrated nitric and sulfuric acids). byjus.com The resulting anilinium ion is strongly deactivating and meta-directing. byjus.com Direct nitration of this compound would likely lead to a mixture of products, with some nitration occurring at the meta position to the anilinium group. To achieve selective nitration, protection of the amino group as an acetamide (B32628) is a common strategy. byjus.com The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions.

Acylation of the amino group itself, for instance, through reaction with an acyl chloride or anhydride, is a fundamental reaction of anilines. youtube.com This transformation is not an electrophilic aromatic substitution on the ring but a nucleophilic attack by the amine. This conversion to the corresponding acetanilide (B955) is a crucial step in controlling subsequent electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Reactions Involving Halogen Substituents

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can occur if the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org The existing substituents on this compound are a mix of electron-donating (amino, methoxy) and electron-withdrawing (chloro, iodo) groups, which complicates the prediction of its reactivity in SNAr reactions.

Displacement of Chloro and Iodo Groups

In nucleophilic aromatic substitution reactions, the rate of reaction is often dependent on the nature of the leaving group. Generally, for halogens, the leaving group ability in SNAr reactions follows the trend I > Br > Cl > F, which is the reverse of their electronegativity. This is because the carbon-halogen bond strength decreases down the group. Therefore, the iodo group in this compound would be expected to be more readily displaced by a nucleophile than the chloro group.

For SNAr to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the amino and methoxy groups are electron-donating, which would disfavor a classical SNAr mechanism. However, under forcing conditions or with specific catalysts, nucleophilic substitution might be achievable.

Reactivity of the Amine Functionality

The primary amine functionality in this compound is a key site of reactivity. It can act as a nucleophile and a base.

Acylation: As previously mentioned, the amine readily undergoes acylation with acyl chlorides or anhydrides to form stable amides. This reaction is often used to protect the amino group during other transformations.

Diazotization: Primary aromatic amines react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form diazonium salts. nih.govmasterorganicchemistry.com This reaction, known as diazotization, converts the amino group into an excellent leaving group (N2), which can then be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions. This pathway offers a versatile route to a wide range of derivatives of this compound where the amino group is replaced by groups such as -OH, -CN, or another halogen.

Redox Chemistry and Derivative Formation

The substituents on this compound also influence its redox properties.

The aniline moiety is susceptible to oxidation. nih.gov The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and polymeric materials (polyaniline), depending on the oxidant and reaction conditions. The presence of both electron-donating and electron-withdrawing groups on the ring will modulate the oxidation potential of the molecule. Computational studies on substituted anilines have shown a correlation between their oxidation potentials and the electronic properties of the substituents. umn.edu

Conversely, derivatives of this compound, such as a potential nitro derivative, could undergo reduction. The reduction of a nitro group to an amino group is a common transformation, often achieved using reagents like tin or iron in acidic media, or through catalytic hydrogenation. This would offer a synthetic route to a diamino-substituted derivative.

The formation of derivatives through the reactions discussed above, particularly via diazotization of the amino group, opens up a wide array of chemical transformations for this compound, allowing for the synthesis of a diverse library of substituted aromatic compounds.

Oxidation Pathways of the Methoxy Group

The methoxy group (-OCH3) on the aromatic ring of this compound can undergo oxidative demethylation to yield the corresponding phenol. This transformation is a critical step in the synthesis of various biologically active molecules. Strong acids such as hydrogen bromide or hydrogen iodide, or Lewis acids like boron tribromide, are commonly employed to cleave the methyl-oxygen bond. The reaction proceeds via the protonation of the methoxy oxygen, followed by nucleophilic attack by a bromide or iodide ion, displacing methanol (B129727) and yielding the hydroxyl group. The specific conditions for this demethylation can be tailored to be compatible with the other functional groups present on the molecule, which is crucial for preventing unwanted side reactions.

Reduction Reactions of Nitro-Intermediates

The synthesis of this compound often involves the reduction of a nitro-intermediate, specifically 1-chloro-5-iodo-2-methoxy-4-nitrobenzene. This reduction is a fundamental transformation in aromatic chemistry, converting the electron-withdrawing nitro group (-NO2) into the electron-donating amino group (-NH2). A variety of reducing agents can be employed for this purpose, with the choice depending on factors such as yield, selectivity, and reaction conditions.

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under a hydrogen atmosphere. Another widely used method is metal-acid reduction, employing metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. These classical methods are effective but can sometimes require harsh conditions. More modern approaches might utilize transfer hydrogenation with reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, which can offer milder reaction conditions.

The following table summarizes typical conditions for the reduction of the nitro-intermediate:

| Reducing Agent System | Solvent | Temperature | Typical Yield |

| Iron / Acetic Acid | Ethanol/Water | Reflux | High |

| Tin(II) Chloride / HCl | Ethanol | Room Temp to Reflux | Good to High |

| Catalytic Hydrogenation (H2, Pd/C) | Methanol/Ethanol | Room Temperature | Very High |

Coupling Reactions and Complex Molecule Synthesis

The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The high reactivity of the carbon-iodine bond allows for selective cross-coupling reactions, leaving the carbon-chlorine bond intact for potential subsequent transformations.

Suzuki Coupling: This reaction involves the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds, allowing for the introduction of various aryl or vinyl substituents at the 4-position of the aniline ring.

Sonogashira Coupling: The Sonogashira reaction couples this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in synthesizing aryl alkynes, which are valuable intermediates in the synthesis of many natural products and pharmaceuticals.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst and a strong base. This allows for the synthesis of more complex diaryl- or alkyl-arylamines.

The table below provides an overview of these cross-coupling reactions:

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |

| Suzuki Coupling | R-B(OH)2 | Pd(PPh3)4 / Base | C-C | Biaryl |

| Sonogashira Coupling | R-C≡CH | PdCl2(PPh3)2 / CuI / Base | C-C (sp) | Aryl Alkyne |

| Buchwald-Hartwig Amination | R2NH | Pd(dba)2 / Ligand / Base | C-N | Diaryl/Alkyl-arylamine |

Cyclization and Heterocycle Formation Involving this compound

This compound serves as a key precursor for the synthesis of various heterocyclic systems. The amino group, often in concert with a substituent introduced via a cross-coupling reaction, can participate in cyclization reactions to form fused ring systems. For instance, after a Sonogashira coupling to introduce an alkyne substituent, the resulting ortho-amino arylalkyne can undergo intramolecular cyclization to form indole (B1671886) derivatives. Similarly, coupling with appropriate partners can lead to precursors for quinolines, quinazolines, and other important heterocyclic scaffolds. These cyclization reactions can be promoted by heat, acid, or transition metal catalysts, depending on the desired product and the nature of the substituents.

Applications As a Key Synthetic Building Block in Organic Chemistry

Precursor in Pharmaceutical Compound Synthesis

The strategic placement of three distinct functional groups on the benzene (B151609) ring of 2-Chloro-4-iodo-5-methoxyaniline makes it a valuable precursor in the assembly of complex molecules with potential therapeutic applications. The presence of the iodo and chloro substituents allows for selective cross-coupling reactions, while the amino group can participate in cyclization and condensation reactions.

Role in the Synthesis of Quinolone and Quinazoline (B50416) Derivatives

Quinolone and quinazoline scaffolds are core structures in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The targeted synthesis of substituted quinolones and quinazolines is a major focus in medicinal chemistry, and this compound has emerged as a valuable starting material in this endeavor.

Research has demonstrated the utility of a 2-iodo-5-methoxyaniline (B114526) derivative in the synthesis of a 4-quinolone derivative, which serves as a key substructure of the protease inhibitor BILN 2061. rsc.org This synthesis was achieved through a carbonylative Sonogashira coupling followed by cyclization. rsc.org The general approach for synthesizing 4-quinolones often involves the reaction of 2-iodoanilines with alkynes. organic-chemistry.org

Furthermore, 4-chloro-6-iodo-2-phenylquinazoline (B1504901) has been utilized as a substrate for N-arylation to produce a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines. nih.gov These compounds have shown promising antiproliferative properties against cancer cell lines. nih.gov The synthesis of the 4-chloro-6-iodo-2-phenylquinazoline precursor starts from the iodination of 2-aminobenzamide. nih.gov This highlights the importance of iodo-substituted aniline (B41778) derivatives in accessing these biologically significant quinazoline scaffolds. The general synthesis of quinazolines can be achieved through various methods, including the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids. organic-chemistry.org

The table below summarizes the key reactions involving iodo-aniline derivatives in the synthesis of quinolone and quinazoline cores.

| Precursor | Reagents | Product Scaffold | Catalyst | Reference |

| 2-Iodo-5-methoxyaniline derivative | Thiazolylacetylene, CO | 4-Quinolone | PdCl2(dppf) | rsc.org |

| 2-Iodoanilines | Alkynes, CO source | 4-Quinolones | Palladium | organic-chemistry.org |

| 4-Chloro-6-iodo-2-phenylquinazoline | o-Toluidine | 4-Anilinoquinazoline | - | nih.gov |

| 2-Iodoanilines | Isocyanides, CO2 | Quinazoline-2,4(1H,3H)-diones | - | thieme-connect.de |

Contributions to Biologically Relevant Scaffolds and Analogs

Beyond the well-defined synthesis of quinolones and quinazolines, the reactivity of this compound suggests its potential as a building block for a wider array of biologically relevant scaffolds. The principles of molecular scaffolding are central to modern drug discovery, allowing for the systematic exploration of chemical space around a core structure. nih.gov

The presence of both a chloro and a more reactive iodo group on the aniline ring allows for sequential and site-selective cross-coupling reactions. This differential reactivity is a powerful tool for introducing molecular diversity. For instance, the iodo group can be selectively targeted in Suzuki or Sonogashira couplings, leaving the chloro group intact for subsequent transformations. This stepwise functionalization is crucial for building complex, multi-substituted aromatic systems that are often found in bioactive molecules.

While direct examples utilizing this compound for other specific scaffolds are not extensively documented in the reviewed literature, the established reactivity patterns of haloanilines in medicinal chemistry strongly support its utility. The amino group can be readily acylated or used in condensation reactions to form various heterocyclic rings, further expanding the range of accessible molecular architectures.

Utility in Agrochemical and Fine Chemical Synthesis

There is currently limited specific information available in the public domain regarding the direct application of this compound in the synthesis of agrochemicals and fine chemicals. However, the broader class of halogenated anilines are known intermediates in these industries.

Integration into Advanced Material Precursors

Spectroscopic and Computational Research Methodologies for 2 Chloro 4 Iodo 5 Methoxyaniline and Its Derivatives

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable in the analysis of 2-Chloro-4-iodo-5-methoxyaniline, offering detailed insights into its molecular framework and characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound and its analogs. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

For instance, in the ¹H NMR spectrum of 2-iodo-5-methoxyaniline (B114526), distinct signals can be observed that correspond to the aromatic protons and the methoxy (B1213986) group protons. The spectrum of 2-iodo-5-methoxyaniline in CDCl₃ shows a doublet at approximately 7.48 ppm (J = 8.8 Hz) for one aromatic proton, a doublet at 6.32 ppm (J = 2.8 Hz) for another, and a doublet of doublets at 6.42 ppm (J₁ = 8.8 Hz, J₂ = 2.8 Hz) for the third aromatic proton. rsc.org The methoxy group protons appear as a singlet at 3.74 ppm, while the amine protons are observed as a singlet at 4.07 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. For 2-iodo-5-methoxyaniline, characteristic peaks are observed at 161.2, 147.7, 139.3, 106.7, 100.6, 73.6, and 55.4 ppm, corresponding to the different carbon atoms in the molecule. rsc.org The specific chemical shifts are influenced by the presence of the chloro, iodo, and methoxy substituents on the aniline (B41778) ring.

Detailed NMR data for related compounds, such as 2-chloro-4-fluoro-5-methylaniline (B38654) and 5-chloro-2-methoxyaniline, are also available and aid in the comparative analysis of substituent effects on the electronic environment of the molecule. chemicalbook.comchemicalbook.com

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Aniline Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Iodo-5-methoxyaniline rsc.org | CDCl₃ | 7.48 (d, J=8.8 Hz, 1H), 6.42 (dd, J₁=8.8 Hz, J₂=2.8 Hz, 1H), 6.32 (d, J=2.8 Hz, 1H), 4.07 (s, 2H), 3.74 (s, 3H) | 161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4 |

| 5-Chloro-2-iodoaniline rsc.org | CDCl₃ | 7.52 (d, J=8.4 Hz, 1H), 6.73 (d, J=2.4 Hz, 1H), 6.47 (dd, J₁=8.4 Hz, J₂=2.4 Hz, 1H), 4.15 (s, 2H) | 147.9, 139.8, 135.3, 120.1, 114.4, 81.2 |

| 2-Iodo-4-methylaniline rsc.org | CDCl₃ | 7.47 (d, J=1.6 Hz, 1H), 6.95 (dd, J₁=8.0 Hz, J₂=1.6 Hz, 1H), 6.66 (d, J=8.0 Hz, 1H), 3.84 (s, 2H), 2.21 (s, 3H) | 144.4, 139.2, 130.2, 129.7, 114.8, 84.5, 20.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For substituted anilines, the N-H stretching vibrations of the amino group are particularly informative. royalsocietypublishing.org Studies on various aniline derivatives have shown that the frequencies and intensities of these bands can be correlated with the electronic properties of the substituents. royalsocietypublishing.org In a study of 5-chloro-ortho-methoxyaniline (5COMA), FT-IR and FT-Raman spectra were used to carry out a detailed vibrational analysis. niscpr.res.inresearchgate.net The fundamental vibrational frequencies were evaluated using density functional theory (DFT), and the vibrational spectra were interpreted with the help of normal coordinate analysis. niscpr.res.inresearchgate.net

The total number of vibrational modes for a non-linear molecule can be calculated using the formula 3N-6, where N is the number of atoms. youtube.com For a molecule like 5-chloro-ortho-methoxyaniline, which has Cₛ point group symmetry, the vibrations can be classified into in-plane (A') and out-of-plane (A") modes, both of which are active in both IR and Raman spectroscopy. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum provides a fingerprint of the molecule, with the molecular ion peak confirming the molecular weight. For halogen-containing compounds, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) results in characteristic patterns in the mass spectrum, aiding in their identification. libretexts.org A compound with one chlorine atom will show two peaks in the molecular ion region separated by 2 m/z units with a height ratio of approximately 3:1. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for amines, alcohols, and alkyl halides include alpha-cleavage and the loss of small neutral molecules. youtube.com For aniline derivatives, fragmentation can be influenced by the substituents on the aromatic ring. In the case of chloro-iodo-2-aminoindan, a related structure, the mass spectrum showed characteristic ions that helped in its identification. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition. rsc.org

X-ray Diffraction (XRD) for Solid-State Structural Determination

Quantum Chemical and Computational Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic structure and properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, optimized geometry, and spectroscopic properties of molecules. sphinxsai.com DFT calculations, often using functionals like B3LYP, have proven to be effective in predicting the properties of aniline derivatives with good agreement with experimental data. niscpr.res.inmaterialsciencejournal.org

These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For example, in a DFT study of 5-chloro-ortho-methoxyaniline, the optimized structural parameters were calculated, providing a detailed picture of the molecular geometry. niscpr.res.in Furthermore, DFT can be used to calculate vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. niscpr.res.inresearchgate.net

DFT is also employed to analyze the electronic properties of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and electronic transitions within the molecule. For halosubstituted anilines, DFT studies have explored the effect of halogen type, number, and position on the structural and spectroscopic properties. researchgate.net These theoretical studies are invaluable for understanding the structure-property relationships in molecules like this compound. researchgate.netacs.org

Molecular Dynamics Simulations for Conformational Analysis

The general approach involves defining a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. The molecule is then placed in a simulation box, often with an explicit solvent like water, and the system is allowed to evolve over time according to the principles of classical mechanics. By solving Newton's equations of motion for each atom, a trajectory of the molecule's conformational changes is generated.

Analysis of these trajectories can reveal the most stable or low-energy conformations of the molecule. This is achieved by examining the distribution of key dihedral angles, such as those involving the amino group and the methoxy group relative to the benzene (B151609) ring. For instance, in studies of other substituted anilines, MD simulations have been used to identify multiple stable conformers and to understand the rotational barriers of substituent groups. colostate.eduaip.org These simulations can also elucidate the role of intramolecular and intermolecular hydrogen bonding in stabilizing certain conformations.

Furthermore, MD simulations can be used to study the solvation of the molecule and how interactions with the solvent can influence its conformational preferences. The radial distribution function can be calculated to understand the arrangement of solvent molecules around specific functional groups of the aniline derivative.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers robust methods for the prediction of various spectroscopic parameters, which can be invaluable for the structural elucidation of novel compounds. Density Functional Theory (DFT) is a particularly popular and effective method for this purpose. While specific computational studies on this compound are limited, research on closely related compounds like 5-chloro-ortho-methoxyaniline (5COMA) provides a clear example of the application of these predictive methods. researchgate.net

In a study on 5COMA, DFT calculations using the B3LYP functional and the 6-311+G** basis set were employed to predict its vibrational and NMR spectra. researchgate.net The calculated vibrational frequencies were then compared with experimental data from FT-IR and FT-Raman spectroscopy, showing good agreement after scaling. This process allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of C-H, N-H, C-O, and C-Cl bonds.

Similarly, the ¹H and ¹³C NMR chemical shifts can be predicted with a high degree of accuracy. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The predicted chemical shifts can then be correlated with experimental NMR data to confirm the molecular structure.

Below is a table showcasing the kind of data that can be generated through such computational studies, based on the findings for the related compound 5-chloro-ortho-methoxyaniline. researchgate.net

Table 1: Predicted Spectroscopic Data for 5-chloro-ortho-methoxyaniline (5COMA) using DFT (B3LYP/6-311+G ))**

| Parameter | Predicted Value |

| Selected Vibrational Frequencies (cm⁻¹) | |

| N-H Asymmetric Stretch | 3524 |

| N-H Symmetric Stretch | 3428 |

| C-H Stretch (aromatic) | 3080-3020 |

| C-O-C Asymmetric Stretch | 1250 |

| C-Cl Stretch | 680 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C-NH₂ | 145.2 |

| C-OCH₃ | 142.8 |

| C-Cl | 122.5 |

| ¹H NMR Chemical Shifts (ppm) | |

| N-H | 4.5 |

| O-CH₃ | 3.8 |

| Aromatic H | 6.7-6.9 |

Note: The data in this table is for 5-chloro-ortho-methoxyaniline and is presented here as an illustrative example of the types of spectroscopic parameters that can be predicted computationally.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For derivatives of this compound, these methods can be used to predict their reactivity and the pathways of their formation or subsequent transformations. While specific mechanistic studies on this exact compound are not prevalent, research on the reaction mechanisms of other substituted anilines provides a framework for how such investigations are conducted. nih.govmdpi.comdoaj.org

For example, the reaction of aniline derivatives with radicals, such as the hydroxyl radical (•OH), is of significant interest in atmospheric chemistry and toxicology. mdpi.comdoaj.org Computational studies on the reaction of 4-methylaniline with •OH have utilized DFT (M06-2X functional) and high-level ab initio methods (CCSD(T)) to map out the potential energy surface of the reaction. mdpi.comdoaj.org These studies have identified multiple reaction pathways, including hydrogen abstraction from the amino group and the methyl group, as well as addition of the hydroxyl radical to the aromatic ring.

The geometries of the transition states for each pathway are optimized, and their corresponding activation energies are calculated. This allows for the determination of the most favorable reaction channel under different conditions. The transition state is a critical point on the potential energy surface that separates the reactants from the products, and its structure provides insight into the geometry of the activated complex.

Below is a hypothetical data table illustrating the type of information that can be obtained from a computational investigation of a reaction mechanism, using the reaction of a substituted aniline with a generic electrophile as an example.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Attack on a Substituted Aniline

| Position of Electrophilic Attack | Transition State (TS) Geometry Description | Calculated Activation Energy (kcal/mol) |

| Ortho to -NH₂ | C-E bond forming, partial positive charge on nitrogen | 15.2 |

| Meta to -NH₂ | C-E bond forming, less delocalization of charge | 25.8 |

| Para to -NH₂ | C-E bond forming, significant charge delocalization to nitrogen | 12.5 |

| Ipso-substitution at -I | C-E bond forming at the iodinated carbon | 20.1 |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Mechanistic Investigations of Reactions Involving 2 Chloro 4 Iodo 5 Methoxyaniline

Mechanistic Pathways of Halogenation and Nitro-Reduction

The synthesis and derivatization of 2-Chloro-4-iodo-5-methoxyaniline often involve transformations of functional groups on the aniline (B41778) ring, such as the introduction of the iodo group or the reduction of a nitro precursor.

Halogenation (Iodination):

The introduction of an iodine atom onto an aniline ring typically proceeds via an electrophilic aromatic substitution mechanism. In the case of forming a dihalo-substituted aniline like the title compound, the iodination would likely be performed on a pre-existing chloro-methoxyaniline. The mechanism of iodination of anilines using reagents like iodine monochloride (ICl) has been studied. niscpr.res.inuca.edu The reaction is initiated by the attack of the electron-rich aniline ring on the electrophilic iodine species.

The free aniline molecule, rather than the protonated anilinium ion, is the active species in the electrophilic attack. niscpr.res.in The reaction proceeds through the formation of an intermediate complex, which then rearranges to the final product. niscpr.res.in The rate of iodination is influenced by the nature and position of the substituents already present on the aniline ring.

Nitro-Reduction:

The synthesis of anilines often involves the reduction of a corresponding nitroarene. youtube.comwikipedia.org This transformation is fundamental in industrial chemistry and can be achieved using various reducing agents, such as metal catalysts (e.g., Pd/C) with hydrogen gas or metals in acidic media (e.g., Fe/HCl). youtube.comacs.org

The reduction of a nitro group to an amine is a stepwise process. acs.org The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine (B1172632). The final step involves the reduction of the hydroxylamine to the corresponding aniline. acs.org The exact mechanism can vary depending on the reducing agent and reaction conditions. For instance, metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org

A plausible synthetic route to this compound could involve the reduction of a precursor like 1-chloro-5-iodo-2-methoxy-4-nitrobenzene. The mechanism would follow the general pathway for nitro group reduction.

Table 1: General Steps in Nitroarene Reduction

| Step | Reactant | Intermediate | Product |

| 1 | Nitroarene | Nitrosoarene | - |

| 2 | Nitrosoarene | Hydroxylamine | - |

| 3 | Hydroxylamine | - | Aniline |

Reaction Mechanisms of Cross-Coupling and Cyclization Processes

The presence of two different halogen atoms (chloro and iodo) on the aniline ring of this compound makes it a versatile substrate for various cross-coupling reactions.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.orglibretexts.orgwikipedia.org The general mechanism for these reactions involves a catalytic cycle with a palladium complex.

The key steps in these catalytic cycles are:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide, inserting into the carbon-halogen bond to form a palladium(II) species. wikipedia.orglibretexts.org The reactivity of the halide in this step generally follows the order I > Br > Cl. liverpool.ac.uk Therefore, in this compound, the carbon-iodine bond is expected to be significantly more reactive towards oxidative addition than the carbon-chlorine bond, allowing for selective functionalization at the iodo-position.

Transmetalation (for Suzuki): The organopalladium(II) halide then reacts with an organoboron compound (in the Suzuki reaction) in the presence of a base. libretexts.orgorganic-chemistry.org

Migratory Insertion (for Heck): In the Heck reaction, an alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond. wikipedia.orgtestbook.com

Reductive Elimination: The final step is the reductive elimination of the desired coupled product from the palladium complex, which regenerates the palladium(0) catalyst. wikipedia.orglibretexts.org

The Buchwald-Hartwig amination follows a similar catalytic cycle involving oxidative addition of the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. wikipedia.orgpearson.comlibretexts.org

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Key Step After Oxidative Addition | Resulting Bond |

| Suzuki-Miyaura | Transmetalation with an organoboron compound | C-C |

| Heck | Migratory insertion of an alkene | C-C |

| Buchwald-Hartwig | Coordination of an amine | C-N |

Cyclization Processes:

While specific examples of cyclization reactions involving this compound are not extensively documented in the provided results, the presence of the amine and a reactive halogen suggests potential for intramolecular cyclization to form heterocyclic compounds. Such reactions are often key steps in the synthesis of natural products and pharmaceuticals. nih.gov

The mechanism of such cyclizations would depend on the nature of the tethered reactive group. For instance, if a suitable functional group is introduced via a cross-coupling reaction, subsequent intramolecular nucleophilic attack by the aniline nitrogen could lead to ring closure. The Dieckmann cyclization is an example of an intramolecular condensation reaction, though it typically involves diesters. libretexts.org The general principle of an intramolecular nucleophilic attack is a plausible pathway for forming heterocyclic structures from suitably derivatized this compound.

Role of Substituents (Chloro, Iodo, Methoxy) in Directing Reaction Selectivity and Reactivity

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, making the aromatic ring more electron-rich and thus more susceptible to electrophilic attack. It is an ortho, para-director. In this compound, the positions ortho and para to the methoxy group are already substituted.

Amino Group (-NH₂): The amino group is also a very strong activating and ortho, para-directing group due to its significant +R effect.

Chloro (-Cl) and Iodo (-I) Groups: Halogens are deactivating groups due to their strong -I effect, but they are ortho, para-directors because of their +R effect. The inductive effect outweighs the resonance effect, making the ring less reactive towards electrophiles compared to unsubstituted benzene (B151609).

The combined effect of these substituents on electrophilic aromatic substitution would be complex. The powerful activating effect of the amino and methoxy groups would likely dominate, directing incoming electrophiles to the remaining unsubstituted position on the ring.

In cross-coupling reactions, the difference in reactivity between the C-I and C-Cl bonds is the primary determinant of selectivity. The C-I bond is weaker and more polarizable, making it significantly more reactive towards oxidative addition with palladium catalysts. liverpool.ac.uk This allows for selective functionalization at the position of the iodine atom.

The steric bulk of the substituents can also influence reactivity. Very bulky groups can hinder the approach of reagents to adjacent positions. rsc.orgrsc.orgnih.gov In this compound, the substituents are relatively modest in size, but their collective presence could still influence the approach of catalysts and reactants.

Table 3: Electronic Effects of Substituents on the Aniline Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Effect |

| -OCH₃ | -I (withdrawing) | +R (donating) | Activating | ortho, para |

| -NH₂ | -I (withdrawing) | +R (donating) | Strongly Activating | ortho, para |

| -Cl | -I (withdrawing) | +R (donating) | Deactivating | ortho, para |

| -I | -I (withdrawing) | +R (donating) | Deactivating | ortho, para |

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic Studies:

Kinetic studies on the reactions of substituted anilines, such as oxidation or iodination, often reveal the order of the reaction with respect to each reactant and provide information about the rate-determining step. niscpr.res.inorientjchem.org For example, the iodination of anilines with iodine monochloride was found to be first order with respect to the iodinating agent and fractional order with respect to the aniline. niscpr.res.in

The Hammett equation is a useful tool in mechanistic studies of substituted aromatic compounds. It relates the reaction rates and equilibrium constants of a series of reactions to the electronic properties of the substituents. orientjchem.org A plot of the logarithm of the rate constant (k) versus the substituent constant (σ) can provide information about the nature of the transition state. A negative value for the reaction constant (ρ) indicates that the reaction is favored by electron-donating groups, which is typical for electrophilic aromatic substitution. orientjchem.org

Thermodynamic Studies:

Thermodynamic parameters such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined from the temperature dependence of the reaction rate. researchgate.netresearchgate.net These parameters provide information about the energy profile of the reaction and the nature of the transition state.

For instance, a negative entropy of activation suggests a more ordered transition state compared to the reactants, which is common in bimolecular reactions where two molecules come together to react. orientjchem.org Studies on the oxidation of substituted anilines have reported negative entropies of activation, supporting the formation of an ordered activated complex in the slow step. orientjchem.org

While quantitative data for this compound is absent, it can be inferred that its reactions would be influenced by the thermodynamic contributions of its substituents. The stability of intermediates and transition states will be a function of the electronic and steric effects discussed previously.

Table 4: Illustrative Thermodynamic Parameters for Reactions of Substituted Anilines (Generic)

| Parameter | Typical Sign/Value for Electrophilic Attack on Aniline Ring | Implication |

| ΔH‡ (Enthalpy of Activation) | Positive | Energy barrier to be overcome |

| ΔS‡ (Entropy of Activation) | Negative | More ordered transition state |

| ΔG‡ (Gibbs Free Energy of Activation) | Positive | Determines the rate of the reaction |

Note: This table provides a generalized illustration based on typical reactions of substituted anilines and does not represent specific experimental data for this compound.

Future Research Directions and Emerging Trends

Sustainable and Green Synthesis Approaches for 2-Chloro-4-iodo-5-methoxyaniline

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future efforts in the synthesis of this compound are expected to align with the principles of green chemistry, focusing on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. sigmaaldrich.com

Traditional multi-step syntheses of polysubstituted anilines often involve harsh reagents and generate significant waste streams. For instance, a common route to a related compound, 2-chloro-4-iodo-5-methylpyridine (B598715), involves nitration, reduction, diazotization, and iodination, which are effective but not ideal from a green chemistry perspective. google.com Future research will likely focus on the development of one-pot or tandem reactions that can install the chloro, iodo, and methoxy (B1213986) functionalities in a more streamlined fashion. Such approaches, which have been successfully applied to the synthesis of other polysubstituted anilines, reduce the need for intermediate purification steps, thereby saving solvents and energy. nih.govcore.ac.uk

Moreover, the use of greener solvents and catalysts is a key area of investigation. Aqueous-based and microwave-assisted syntheses of anilines from aryl halides are gaining traction as they can significantly reduce reaction times and avoid the use of volatile organic solvents. researchgate.net The exploration of biocatalysis, using enzymes for regioselective halogenation or methoxylation, also presents an exciting frontier for the sustainable production of this and related compounds. The use of alternative solvents like cyclopentyl methyl ether (CPME), which is more stable and less prone to peroxide formation than traditional ethers like THF, is another avenue for improving the environmental footprint of the synthesis. sigmaaldrich.com

Exploration of Novel Reactivity Patterns under Diverse Catalytic Systems

The unique arrangement of functional groups in this compound—an electron-donating methoxy group, an activating amino group, and two different halogen atoms—gives rise to a rich and underexplored reactivity profile. The carbon-iodine bond is significantly weaker and therefore more reactive than the carbon-chlorine bond, a principle that holds true for haloalkanes and can be extrapolated to haloaromatics. youtube.com This differential reactivity is a cornerstone for selective functionalization.

Future research will undoubtedly delve deeper into selective cross-coupling reactions . The iodine at the 4-position is the prime site for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents. The reactivity of iodo-substituted aromatics in such transformations is well-established and superior to their bromo or chloro counterparts. The chlorine atom at the 2-position would likely require more forcing conditions or specialized catalytic systems to react, enabling a sequential functionalization strategy.

Beyond cross-coupling, the amino group can be a handle for various transformations. Diazotization of the aniline (B41778) to form a diazonium salt can open the door to a host of Sandmeyer-type reactions, allowing the introduction of other functional groups. wikipedia.org The interplay between the directing effects of the methoxy and amino groups on further electrophilic aromatic substitution also warrants more detailed investigation.

Expansion of Synthetic Applications in Complex Molecular Architectures

Halogenated anilines are crucial building blocks in medicinal chemistry and materials science. nih.gov Chlorine-containing compounds, in particular, are prevalent in a significant number of FDA-approved drugs. nih.gov The synthetic versatility of this compound makes it an attractive starting material for the synthesis of complex molecules with potential biological activity.

A key area of application is in the development of protein kinase inhibitors . A structurally related compound, 2-chloro-4-iodo-5-methylpyridine, has been identified as an intermediate in the synthesis of inhibitors for protein kinase ERK2. google.com This suggests that this compound could serve as a valuable precursor for a new generation of kinase inhibitors, where the substituent at the 4-position (introduced via the iodo group) can be varied to fine-tune binding affinity and selectivity. The 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) scaffold, for example, is a known pharmacophoric fragment in potent VEGFR2 inhibitors used in cancer therapy. nih.gov

The concept of molecular hybridization , which involves combining two or more pharmacophores into a single molecule, is another promising direction. nih.gov this compound can serve as a core structure to which other biologically active moieties are attached, potentially leading to synergistic or novel therapeutic effects.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For a molecule like this compound, computational methods can provide invaluable insights.

Density Functional Theory (DFT) can be employed to model the electronic structure and predict the reactivity of the different sites on the aromatic ring. nih.govnih.gov Such calculations can quantify the relative activation barriers for reactions at the C-I and C-Cl positions, confirming the expected higher reactivity of the iodo-substituent. Furthermore, DFT can be used to study the mechanism of potential novel reactions and to understand the role of different catalysts. acs.org

Machine learning and artificial intelligence are also emerging as powerful tools for predicting reaction outcomes and site selectivity in C-H functionalization and other aromatic substitution reactions. rsc.orgmit.edumit.educhemrxiv.orgchemrxiv.org By training models on large datasets of known reactions, it is possible to predict with high accuracy which positions on a complex molecule like this compound are most likely to react under specific conditions. This predictive power can save significant time and resources in the laboratory by prioritizing the most promising synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.